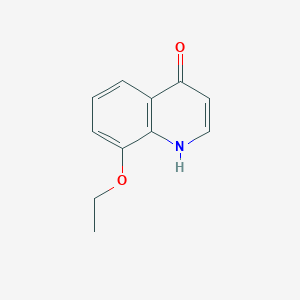
methyl 6-formyl-4-methoxypyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-formyl-4-methoxypyridine-2-carboxylate (MFMC) is a type of organic compound that has been studied extensively in recent years due to its potential applications in various scientific and medical fields. MFMC has been found to possess unique properties that make it an attractive option for use in laboratory experiments, as well as for therapeutic applications.
作用机制
Methyl 6-formyl-4-methoxypyridine-2-carboxylate is believed to act through a number of different mechanisms. First, it is thought to interact with cell membranes, allowing it to transport drugs to the desired target site. Additionally, it is believed to interact with proteins, allowing it to modulate their activity. Finally, methyl 6-formyl-4-methoxypyridine-2-carboxylate is believed to interact with DNA, allowing it to modulate gene expression.
Biochemical and Physiological Effects
methyl 6-formyl-4-methoxypyridine-2-carboxylate has been found to possess a number of biochemical and physiological effects. For example, it has been found to possess anti-inflammatory and antioxidant properties, as well as antimicrobial activity against a variety of bacteria and fungi. Additionally, it has been found to possess antidepressant and anxiolytic properties, as well as neuroprotective properties. Finally, it has been found to possess anti-cancer properties, as well as the ability to modulate the immune system.
实验室实验的优点和局限性
Methyl 6-formyl-4-methoxypyridine-2-carboxylate has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of methyl 6-formyl-4-methoxypyridine-2-carboxylate is its ability to transport drugs to the desired target site, which can be beneficial in drug delivery applications. Additionally, methyl 6-formyl-4-methoxypyridine-2-carboxylate has been found to possess a number of biochemical and physiological effects, which can be beneficial in various scientific and medical applications. On the other hand, one of the major limitations of methyl 6-formyl-4-methoxypyridine-2-carboxylate is its instability in certain conditions, which can lead to the degradation of the compound. Additionally, methyl 6-formyl-4-methoxypyridine-2-carboxylate can be toxic to certain cells, which can limit its use in certain applications.
未来方向
There are a number of potential future directions for methyl 6-formyl-4-methoxypyridine-2-carboxylate. First, further research could be conducted to explore the potential therapeutic applications of methyl 6-formyl-4-methoxypyridine-2-carboxylate, such as its potential use in cancer therapy and its potential use as an anti-inflammatory agent. Additionally, further research could be conducted to explore the potential of methyl 6-formyl-4-methoxypyridine-2-carboxylate as a drug delivery system, as well as its potential use as an antimicrobial agent. Finally, further research could be conducted to explore the potential of methyl 6-formyl-4-methoxypyridine-2-carboxylate to modulate gene expression, as well as its potential to modulate the immune system.
合成方法
Methyl 6-formyl-4-methoxypyridine-2-carboxylate can be synthesized in a variety of ways, including chemical synthesis, biocatalysis, and enzymatic synthesis. Chemical synthesis is the most common method of producing methyl 6-formyl-4-methoxypyridine-2-carboxylate and involves combining two reactants in a reaction vessel to form the desired product. For example, the reaction of 4-methoxypyridine-2-carboxylic acid and formaldehyde in the presence of a base catalyst can yield methyl 6-formyl-4-methoxypyridine-2-carboxylate. Biocatalysis and enzymatic synthesis are less common methods of producing methyl 6-formyl-4-methoxypyridine-2-carboxylate, but they are still useful in certain applications. In biocatalysis, enzymes are used to catalyze the reaction of two reactants, while in enzymatic synthesis, enzymes are used to directly synthesize the desired product.
科学研究应用
Methyl 6-formyl-4-methoxypyridine-2-carboxylate has been studied extensively for its potential applications in various scientific and medical fields. In particular, it has been investigated for its potential use in drug delivery, as a therapeutic agent, and as an antimicrobial agent. In drug delivery, methyl 6-formyl-4-methoxypyridine-2-carboxylate has been found to be an effective carrier for drugs, as it is able to effectively transport drugs to the desired target site. Additionally, methyl 6-formyl-4-methoxypyridine-2-carboxylate has been studied for its potential use as a therapeutic agent, as it has been shown to possess anti-inflammatory and antioxidant properties. Finally, methyl 6-formyl-4-methoxypyridine-2-carboxylate has been studied for its potential use as an antimicrobial agent, as it has been found to possess antimicrobial activity against a variety of bacteria and fungi.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-formyl-4-methoxypyridine-2-carboxylate involves the reaction of 4-methoxypyridine-2-carboxylic acid with methyl chloroformate, followed by reduction of the resulting ester with sodium borohydride and oxidation of the resulting alcohol with pyridinium chlorochromate to yield the final product.", "Starting Materials": [ "4-methoxypyridine-2-carboxylic acid", "methyl chloroformate", "sodium borohydride", "pyridinium chlorochromate" ], "Reaction": [ "Step 1: 4-methoxypyridine-2-carboxylic acid is reacted with methyl chloroformate in the presence of a base such as triethylamine to yield methyl 4-methoxypyridine-2-carboxylate.", "Step 2: The resulting ester is then reduced with sodium borohydride in methanol to yield the corresponding alcohol.", "Step 3: The alcohol is then oxidized with pyridinium chlorochromate in dichloromethane to yield methyl 6-formyl-4-methoxypyridine-2-carboxylate." ] } | |
CAS 编号 |
109880-40-2 |
产品名称 |
methyl 6-formyl-4-methoxypyridine-2-carboxylate |
分子式 |
C9H9NO4 |
分子量 |
195.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



